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molecular formula C13H8BrClN2O B8567571 [4-Bromo-5-(4-chlorobenzoyl)-1H-pyrrol-2-yl]acetonitrile CAS No. 62380-92-1

[4-Bromo-5-(4-chlorobenzoyl)-1H-pyrrol-2-yl]acetonitrile

Cat. No. B8567571
M. Wt: 323.57 g/mol
InChI Key: VDGXAEHNZYQQQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04048191

Procedure details

A solution of 0.90 g (0.005 mole) of 4-bromopyrrole-2-acetonitrile and 0.87 g of p-chlorobenzoyl chloride (0.0005 mole) in 10 ml of methylene chloride is chilled in a dry-ice acetone bath to -30° C and is stirred while treated with 0.58 mg of anhydrous stannic chloride (0.005 mole). An orange solid precipitates. The reaction mixture is allowed to warm slowly over 1 hour to 5° C and is poured and scraped into ice-water. The whole is extracted with chloroform and the combined organic layers are washed successively with aqueous N,N-dimethylamino-1,3-propanediamine, 3N hydrochloric acid, aqueous sodium bicarbonate solution, and brine, and are dried over sodium sulfate. The viscous oil which results from evaporation of the solvent is vacuo is chromatographed on silica gel (Mallinkrodt CC-7) packed with benzene and eluated with a benzene-ether gradient. The desired material is eluted with 15% ether in benzene and recrystallized from methanol to give 4-bromo-5-(p-chlorobenzoyl)pyrrole-2-acetonitrile as a beige solid; m.p. 185°-186° C.
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
0.87 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
stannic chloride
Quantity
0.58 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH2:7][C:8]#[N:9])[NH:5][CH:6]=1.[Cl:10][C:11]1[CH:19]=[CH:18][C:14]([C:15](Cl)=[O:16])=[CH:13][CH:12]=1>C(Cl)Cl>[Br:1][C:2]1[CH:3]=[C:4]([CH2:7][C:8]#[N:9])[NH:5][C:6]=1[C:15](=[O:16])[C:14]1[CH:18]=[CH:19][C:11]([Cl:10])=[CH:12][CH:13]=1

Inputs

Step One
Name
Quantity
0.9 g
Type
reactant
Smiles
BrC=1C=C(NC1)CC#N
Name
Quantity
0.87 g
Type
reactant
Smiles
ClC1=CC=C(C(=O)Cl)C=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
stannic chloride
Quantity
0.58 mg
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An orange solid precipitates
TEMPERATURE
Type
TEMPERATURE
Details
to warm slowly over 1 hour to 5° C
ADDITION
Type
ADDITION
Details
is poured
EXTRACTION
Type
EXTRACTION
Details
The whole is extracted with chloroform
WASH
Type
WASH
Details
the combined organic layers are washed successively with aqueous N,N-dimethylamino-1,3-propanediamine, 3N hydrochloric acid, aqueous sodium bicarbonate solution, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
are dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The viscous oil which results from evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
is chromatographed on silica gel (Mallinkrodt CC-7)
WASH
Type
WASH
Details
The desired material is eluted with 15% ether in benzene
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(NC1C(C1=CC=C(C=C1)Cl)=O)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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